(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a dichlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(3,4-dichlorophenyl)-1,3-dioxolane with n-butyllithium in tetrahydrofuran at -78°C for 2 hours.
Addition of Aziridine: The intermediate is then reacted with ®-(-)-N-(tert-Butoxycarbonyl)-2-methylaziridine in tetrahydrofuran at -78 to 0°C for 45 minutes.
Hydrolysis: The final step involves hydrolysis with hydrogen chloride in 1,4-dioxane and water at room temperature for 30 minutes.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall biological effects .
Comparison with Similar Compounds
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: A similar compound with fluorine substituents instead of chlorine, leading to different reactivity and biological effects.
(1R,2R)-1-Amino-1-(3,4-dibromophenyl)propan-2-OL: A bromine-substituted analog with distinct chemical and biological properties.
Uniqueness: The unique combination of the amino, hydroxyl, and dichlorophenyl groups in (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
RSGQLIOPPQBDNG-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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